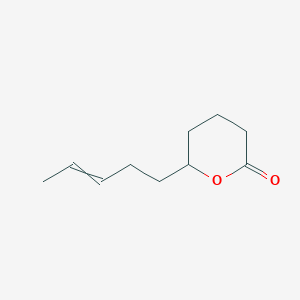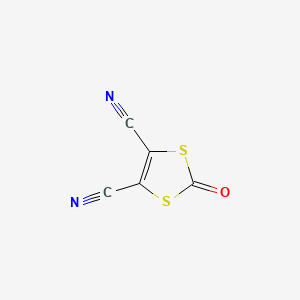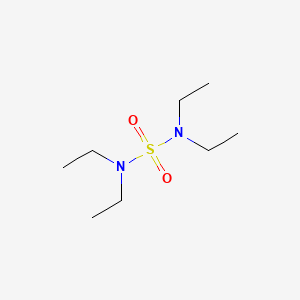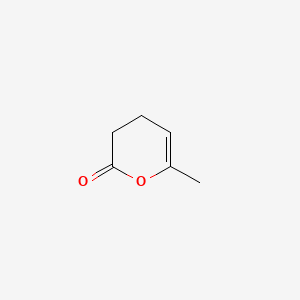
1-(2-(4-Ethoxyphenyl)ethynyl)-4-pentylbenzene
Übersicht
Beschreibung
1-(2-(4-Ethoxyphenyl)ethynyl)-4-pentylbenzene (EPEPB) is an organic compound that has been studied for its potential uses in scientific research. EPEPB is a part of the family of compounds known as phenylalkynes, which are characterized by the presence of a triple bond between two carbon atoms. This compound has been studied for its ability to be used as a synthetic intermediate in organic synthesis, as well as its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Luminescent Materials and Photophysics
Research on luminescent materials has identified compounds structurally related to 1-(2-(4-Ethoxyphenyl)ethynyl)-4-pentylbenzene as promising candidates for the development of new photoluminescent materials. For instance, the synthesis and photophysical properties of luminescent 2,5-bis(phenylethynyl)thiophenes (BPETs) demonstrate the influence of substituents on the phenyl rings, affecting the absorption and emission maxima. Such compounds, including derivatives with various para-substituents, show characteristics of rapid intersystem crossing and modest fluorescence quantum yields, which are significant for applications in optical materials and devices (Siddle et al., 2007).
Porous Structures for Chemical Functionality
Research into porous structures has led to the development of phenylacetylene silver salts with variable pore sizes and chemical functionalities. These structures have been achieved by modifying the central aromatic ring of the parent molecule and incorporating various pendant groups, demonstrating the versatile application potential in catalysis, storage, and separation technologies (Kiang et al., 1999).
Conductive and Semiconducting Polymers
The synthesis of platinum(II) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives has been explored for their potential in creating conductive and semiconducting materials. Such research has focused on understanding the effects of substituents on the aromatic spacer group, revealing the impact on thermal stability and optical properties. This work contributes to the development of materials with tailored electronic properties for use in electronics and photonics (Khan et al., 2003).
Optical and Nonlinear Optical Properties
The exploration of bis(alkoxy)phenyl ethynyl oligomers demonstrates their potential for applications requiring nonlinear optical properties. These compounds exhibit good thermal stability and varying emission characteristics depending on their substituents, highlighting their relevance for developing materials with specific optical functionalities (Amin et al., 2017).
Eigenschaften
IUPAC Name |
1-ethoxy-4-[2-(4-pentylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-3-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(17-15-20)22-4-2/h8-11,14-17H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMWBMCJKXXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346183 | |
| Record name | 1-Ethoxy-4-[(4-pentylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Ethoxyphenyl)ethynyl)-4-pentylbenzene | |
CAS RN |
95480-29-8 | |
| Record name | 1-Ethoxy-4-[(4-pentylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





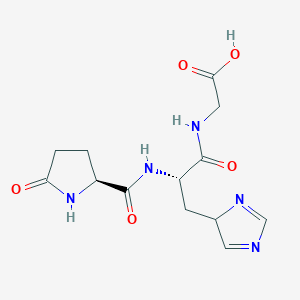
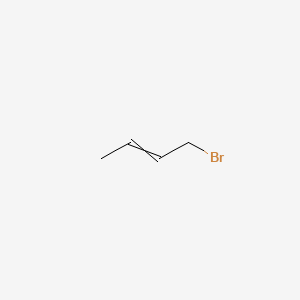
![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B1584085.png)
